N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide moiety. The cyclopropyl group attached to one nitrogen atom distinguishes it from structurally related analogs. This compound belongs to the oxazinan class, characterized by a six-membered ring containing oxygen and nitrogen atoms.
For instance, sulfonamide-containing oxazinan derivatives are noted in pesticide literature (e.g., flutolanil, cyprofuram) , suggesting possible pesticidal utility.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c1-11-9-13(5-6-14(11)18)27(24,25)21-7-2-8-26-15(21)10-19-16(22)17(23)20-12-3-4-12/h5-6,9,12,15H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNAUOTXFVUENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves multiple steps. The starting materials typically include cyclopropylamine, 4-fluoro-3-methylbenzenesulfonyl chloride, and 1,3-oxazinan-2-ylmethanol. The reaction proceeds through nucleophilic substitution and amide bond formation under controlled conditions.
-
Step 1: Formation of the Sulfonyl Intermediate
- React 4-fluoro-3-methylbenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol in the presence of a base such as triethylamine.
- The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Step 2: Formation of the Amide Bond
- The sulfonyl intermediate is then reacted with cyclopropylamine.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazinan or sulfonyl derivatives.
Scientific Research Applications
N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is known to interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The fluoro group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the ethanediamide nitrogen, sulfonyl group, or oxazinan ring. Key comparisons include:
Substituent Variations on the Ethanediamide Nitrogen
- N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Replaces cyclopropyl with an ethyl group. Impact: Ethyl’s lower steric hindrance may enhance solubility compared to cyclopropyl’s rigid, nonpolar structure.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ():
Sulfonyl Group Modifications
Biological Activity
N-cyclopropyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, identified by its CAS number 872724-11-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a sulfonamide moiety, which are known to influence biological activity. The molecular formula is C_{13}H_{16}F_{N}_{3}O_{2}S, with a molecular weight of approximately 299.35 g/mol. Its structure can be summarized as follows:
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 872724-11-3 |
| Molecular Formula | C₁₃H₁₆F₃N₂O₂S |
| Molecular Weight | 299.35 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.8 |
| MCF-7 (Breast cancer) | 22.5 |
| HeLa (Cervical cancer) | 18.0 |
These results suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays are necessary to evaluate its spectrum of activity.
Anti-inflammatory Effects
Compounds containing cyclopropyl groups have been associated with anti-inflammatory activities. Studies indicate that they may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
A notable study examined the synthesis and biological evaluation of oxazinan derivatives similar to this compound. The findings highlighted:
- Synthesis Methodology : The compound was synthesized using standard organic chemistry techniques involving cyclization reactions.
- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity.
- Mechanistic Insights : Molecular docking studies suggested potential binding interactions with tubulin, indicating a possible mechanism for anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
